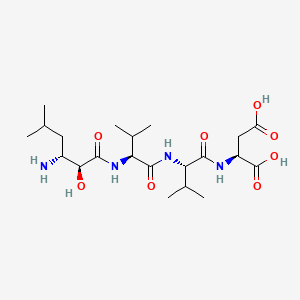

Amastatin

Description

This compound has been reported in Streptomyces with data available.

structure; inhibits aminopeptidase

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38N4O8/c1-9(2)7-12(22)17(28)20(31)25-16(11(5)6)19(30)24-15(10(3)4)18(29)23-13(21(32)33)8-14(26)27/h9-13,15-17,28H,7-8,22H2,1-6H3,(H,23,29)(H,24,30)(H,25,31)(H,26,27)(H,32,33)/t12-,13+,15+,16+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFAADIRHLBXJJS-ZAZJUGBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10987015 | |

| Record name | N-[2-({2-[(3-Amino-1,2-dihydroxy-5-methylhexylidene)amino]-1-hydroxy-3-methylbutylidene}amino)-1-hydroxy-3-methylbutylidene]aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10987015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67655-94-1 | |

| Record name | Amastatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067655941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-({2-[(3-Amino-1,2-dihydroxy-5-methylhexylidene)amino]-1-hydroxy-3-methylbutylidene}amino)-1-hydroxy-3-methylbutylidene]aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10987015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Aspartic acid, N-[(2S,3R)-3-amino-2-hydroxy-5-methyl-1-oxohexyl]-L-valyl-L-valyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Amastatin's Mechanism of Action on Leucyl Aminopeptidase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucyl aminopeptidases (LAPs) are a class of exopeptidases that play crucial roles in protein degradation and peptide processing.[1] These enzymes catalyze the hydrolysis of amino acid residues from the N-terminus of proteins and peptides, exhibiting a preference for leucine residues.[1] Given their involvement in various physiological processes, including antigen presentation and the processing of bioactive peptides like oxytocin and vasopressin, LAPs have emerged as attractive targets for therapeutic intervention.[1] Amastatin, a naturally occurring peptide analog, is a potent inhibitor of several aminopeptidases, including leucyl aminopeptidase.[2] This technical guide provides an in-depth exploration of the mechanism of action of this compound on leucyl aminopeptidase, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action of this compound on Leucyl Aminopeptidase

This compound is a slow, tight-binding, competitive, and reversible inhibitor of leucyl aminopeptidase.[3] Its inhibitory action is characterized by a time-dependent increase in inhibition, suggesting a two-step binding mechanism. The initial interaction involves the rapid formation of an enzyme-inhibitor complex, which then undergoes a slower conformational change to a more tightly bound state.

Binding and Interaction with the Active Site

X-ray crystallographic studies of the bovine lens leucyl aminopeptidase (blLAP) in complex with this compound have provided detailed insights into its binding mode.[4] Leucyl aminopeptidases are metalloenzymes, typically containing two zinc ions in their active site that are crucial for catalysis.[4] this compound binds to the active site of leucyl aminopeptidase, with its N-terminal residue occupying the S1 specificity pocket and the adjacent residue in the S1' pocket.[4]

The key interactions between this compound and the active site of blLAP include:

-

Coordination with Zinc Ions: The α-amino group and the α-hydroxyl group of the N-terminal (2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl residue of this compound coordinate with the two zinc ions in the active site.[4] This interaction is critical for the potent inhibition.

-

Hydrogen Bonding: The inhibitor forms several hydrogen bonds with active site residues, further stabilizing the enzyme-inhibitor complex.

-

Hydrophobic Interactions: The side chains of this compound's residues engage in hydrophobic interactions with nonpolar pockets within the active site.

Proposed Catalytic Mechanism and Inhibition

The binding of this compound mimics the transition state of the enzyme-catalyzed peptide hydrolysis.[4] The catalytic mechanism of leucyl aminopeptidase is proposed to proceed through a gem-diolate transition state.[4] Key active site residues, including Asp-255, Arg-336, and Lys-262, play essential roles in this process by acting as a general base, an electrophilic activator, and a proton shuttle, respectively.[4]

This compound inhibits the enzyme by preventing the binding of the natural substrate and stabilizing a transition-state-like conformation. The slow, tight-binding nature of the inhibition is attributed to the conformational changes induced in the enzyme upon inhibitor binding.

Quantitative Data

The inhibitory potency of this compound against various aminopeptidases has been quantified through the determination of inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). The following table summarizes the available quantitative data for this compound's inhibition of leucyl aminopeptidase and other related aminopeptidases.

| Enzyme | Inhibitor | Ki | IC50 | Binding Affinity (Kd) | Reference |

| Cytosolic Leucine Aminopeptidase | This compound | 30 nM | - | - | [3] |

| Aminopeptidase M | This compound | 1.9 x 10⁻⁸ M | - | - | [3] |

| Aeromonas Aminopeptidase | This compound | 0.26 nM | - | - | [3] |

| Leucyl Aminopeptidase (general) | This compound | Ki values ranging from 3.0 x 10⁻⁸ to 2.5 x 10⁻¹⁰ M for three different aminopeptidases | - | - |

Note: Specific IC50 and binding affinity data for this compound with purified leucyl aminopeptidase are not consistently reported in the literature. The Ki values indicate a high affinity of this compound for these enzymes.

Experimental Protocols

Enzyme Kinetics Assay for Leucyl Aminopeptidase Inhibition by this compound

This protocol outlines a general procedure for determining the kinetic parameters of this compound inhibition of leucyl aminopeptidase using a continuous spectrophotometric assay.

Materials:

-

Purified leucyl aminopeptidase

-

This compound

-

Leucine-p-nitroanilide (LpNA) or another suitable chromogenic or fluorogenic substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing a divalent cation like MnCl₂ or MgCl₂)

-

Spectrophotometer or microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen substrate.

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare stock solutions of leucyl aminopeptidase and this compound in the assay buffer.

-

Assay Setup: In a microplate or cuvette, set up reactions containing the assay buffer, varying concentrations of this compound, and a fixed concentration of the enzyme.

-

Pre-incubation: Pre-incubate the enzyme with this compound for different time intervals (e.g., 0, 5, 10, 20, 30 minutes) at a constant temperature (e.g., 25°C or 37°C) to account for the slow-binding inhibition.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (LpNA) to the wells/cuvettes.

-

Data Acquisition: Monitor the increase in absorbance over time at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release from LpNA).

-

Data Analysis:

-

Calculate the initial reaction velocities (rates) from the linear portion of the progress curves.

-

Plot the reaction velocity against the this compound concentration to determine the IC50 value.

-

To determine the mode of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate and this compound.

-

Analyze the data using Michaelis-Menten and Lineweaver-Burk plots. For slow, tight-binding inhibitors, more complex kinetic models may be necessary to accurately determine the kinetic parameters.

-

X-ray Crystallography of Leucyl Aminopeptidase in Complex with this compound

This protocol provides a general workflow for the structural determination of the leucyl aminopeptidase-Amastatin complex.

Materials:

-

Highly purified and concentrated leucyl aminopeptidase

-

This compound

-

Crystallization screening kits

-

Cryoprotectant solutions

-

X-ray diffraction equipment (synchrotron source is recommended for high-resolution data collection)

Procedure:

-

Complex Formation: Incubate the purified leucyl aminopeptidase with a molar excess of this compound to ensure complete binding.

-

Crystallization:

-

Set up crystallization trials using various techniques such as hanging drop or sitting drop vapor diffusion.

-

Screen a wide range of crystallization conditions (precipitants, pH, temperature, and additives) to identify conditions that yield well-diffracting crystals of the enzyme-inhibitor complex.

-

-

Crystal Harvesting and Cryo-cooling:

-

Carefully harvest the crystals from the crystallization drops.

-

Soak the crystals in a cryoprotectant solution to prevent ice formation during data collection at cryogenic temperatures.

-

Flash-cool the crystals in liquid nitrogen.

-

-

X-ray Diffraction Data Collection:

-

Mount the cryo-cooled crystal on the X-ray beamline.

-

Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain the reflection intensities.

-

Solve the crystal structure using molecular replacement, using the known structure of the native leucyl aminopeptidase as a search model.[4]

-

Build the atomic model of the enzyme-inhibitor complex into the electron density map.

-

Refine the model against the diffraction data to obtain a high-resolution and accurate structure.

-

-

Structural Analysis: Analyze the final structure to identify the detailed interactions between this compound and the active site residues of leucyl aminopeptidase.

Signaling Pathways and Logical Relationships

Leucyl aminopeptidases are involved in various cellular processes, and their inhibition by this compound can have downstream effects on signaling pathways.

Angiotensin Signaling Pathway

Leucyl aminopeptidase (also known as aminopeptidase A in this context) plays a role in the renin-angiotensin system (RAS) by converting angiotensin II to angiotensin III.[2][5][6] Angiotensin III is a potent effector molecule in the brain, involved in the regulation of blood pressure and fluid balance.[5][6] this compound, by inhibiting this conversion, can modulate the activity of the RAS.[2][5][6]

Caption: Angiotensin signaling pathway and this compound inhibition.

Experimental Workflow for Characterizing this compound Inhibition

The following diagram illustrates a comprehensive workflow for the characterization of this compound as an inhibitor of leucyl aminopeptidase.

References

- 1. Leucine aminopeptidases: diversity in structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound potentiation of drinking induced by blood-borne angiotensin: evidence for mediation by endogenous brain angiotensin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of aminopeptidases by this compound and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. X-ray crystallographic determination of the structure of bovine lens leucine aminopeptidase complexed with this compound: formulation of a catalytic mechanism featuring a gem-diolate transition state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effects of the aminopeptidase inhibitors this compound and bestatin on angiotensin-evoked neuronal activity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Binding, degradation and pressor activity of angiotensins II and III after aminopeptidase inhibition with this compound and bestatin - PubMed [pubmed.ncbi.nlm.nih.gov]

Amastatin: A Technical Guide to its Inhibitory Constant (Ki)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amastatin is a naturally occurring peptide derivative isolated from Streptomyces sp. ME 98-M3 that acts as a competitive and reversible inhibitor of several aminopeptidases. Its structure, (2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl-L-valyl-L-valyl-L-aspartic acid, allows it to effectively block the active sites of these enzymes. This compound is a slow, tight-binding inhibitor, a characteristic that is significant in its mechanism of action.[1] This technical guide provides an in-depth overview of the inhibitory constant (Ki) of this compound against various aminopeptidases, the experimental protocols for its determination, and relevant biological pathways.

Data Presentation: Inhibitory Constant (Ki) of this compound

The inhibitory constant (Ki) is a measure of the binding affinity of an inhibitor to an enzyme. A lower Ki value indicates a higher affinity and, therefore, a more potent inhibitor. The Ki of this compound has been determined for several aminopeptidases, as summarized in the table below.

| Enzyme | EC Number | Ki Value | Notes |

| Aeromonas Aminopeptidase | 3.4.11.10 | 0.26 nM[2] | Slow, tight binding[1] |

| Cytosolic Leucine Aminopeptidase | 3.4.11.1 | 30 nM[2] | Slow, tight binding[1] |

| Microsomal Aminopeptidase (Aminopeptidase M/N) | 3.4.11.2 | 52 nM[2] | Slow, tight binding[1] |

| Aminopeptidase A (Glutamyl Aminopeptidase) | 3.4.11.7 | 250 nM[3] | Competitive inhibition[3] |

| Aminopeptidase M | - | 19 nM[4] | Slow-binding, competitive inhibitor[4] |

Experimental Protocols for Ki Determination

The determination of the inhibitory constant (Ki) for this compound involves a series of enzyme kinetic assays. While specific parameters may vary depending on the enzyme and substrate used, the general methodology follows a standardized procedure.

Materials and Reagents

-

Enzyme: Purified target aminopeptidase (e.g., Leucine Aminopeptidase).

-

Substrate: A specific chromogenic or fluorogenic substrate for the target enzyme (e.g., L-leucine-p-nitroanilide).

-

Inhibitor: this compound hydrochloride.

-

Buffer: A buffer solution that maintains the optimal pH for enzyme activity (e.g., Tris-HCl buffer).

-

Spectrophotometer or Microplate Reader: To measure the rate of product formation.

-

Ancillary equipment: Pipettes, cuvettes or microplates, and a temperature-controlled incubation chamber.

General Procedure

-

Enzyme and Substrate Concentration Optimization:

-

Determine the optimal concentration of the enzyme and substrate to be used in the assay. This is typically done by performing initial rate measurements at varying concentrations to establish Michaelis-Menten kinetics.

-

-

Preparation of Reagents:

-

Prepare stock solutions of the enzyme, substrate, and this compound in the appropriate buffer.

-

Create a series of dilutions of this compound to test a range of inhibitor concentrations.

-

-

Enzyme Inhibition Assay:

-

In a reaction vessel (cuvette or microplate well), combine the buffer, a fixed concentration of the enzyme, and varying concentrations of this compound.

-

Incubate the enzyme-inhibitor mixture for a predetermined period to allow for binding.

-

Initiate the enzymatic reaction by adding a fixed concentration of the substrate.

-

Monitor the rate of product formation over time by measuring the change in absorbance or fluorescence at a specific wavelength.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V₀) for each inhibitor concentration.

-

Plot the reaction velocities against the substrate concentration in the presence and absence of the inhibitor.

-

To determine the Ki value, the data can be analyzed using various methods, including Lineweaver-Burk plots, Dixon plots, or non-linear regression analysis of the Michaelis-Menten equation. For competitive inhibitors like this compound, the Ki can be calculated from the apparent Km observed at different inhibitor concentrations.

-

Visualizations

This compound's Role in the Renin-Angiotensin System

This compound's inhibitory action on Aminopeptidase A plays a crucial role in the renin-angiotensin system by preventing the conversion of Angiotensin II to Angiotensin III.[5] This action can have significant physiological effects.[6]

Caption: Inhibition of Angiotensin II to Angiotensin III conversion by this compound.

Experimental Workflow for Ki Determination

The following diagram illustrates the general workflow for determining the inhibitory constant (Ki) of an enzyme inhibitor like this compound.

Caption: A generalized workflow for determining the Ki of an enzyme inhibitor.

References

- 1. The slow, tight binding of bestatin and this compound to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Purification by affinity chromatography using this compound and properties of aminopeptidase A from pig kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of aminopeptidases by this compound and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound and bestatin-induced dipsogenicity in the Sprague-Dawley rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effects of the aminopeptidase inhibitors this compound and bestatin on angiotensin-evoked neuronal activity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Amastatin: A Technical Guide to a Competitive Reversible Aminopeptidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amastatin is a naturally occurring peptide derivative isolated from Streptomyces sp. ME 98-M3.[1] It functions as a potent, competitive, and reversible inhibitor of a range of aminopeptidases.[1] Its chemical structure is (2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl-L-valyl-L-valyl-L-aspartic acid.[1][2] this compound is a valuable tool in biochemical research for studying the roles of various aminopeptidases in physiological and pathological processes. This guide provides an in-depth overview of its mechanism of action, inhibitory profile, and relevant experimental methodologies.

Mechanism of Action

This compound exhibits a "slow, tight binding" inhibition mechanism against several aminopeptidases.[2][3][4] This characteristic implies a two-step process: an initial rapid, reversible binding to the enzyme's active site, followed by a slower conformational change that results in a more stable enzyme-inhibitor complex.[5] This behavior suggests that this compound acts as a transition state analog, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis.[3] The (2S)-hydroxyl group of the this compound molecule is crucial for the stabilization of the initial enzyme-inhibitor collision complex.[2]

The inhibition by this compound is competitive, meaning it binds to the same active site as the natural substrate.[1][6] The potency of inhibition can be influenced by the peptide chain length of the inhibitor, with longer chains sometimes leading to a slower, more potent binding process.[2]

Quantitative Inhibitory Data

This compound has been shown to inhibit a variety of aminopeptidases with high affinity. The inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) vary depending on the specific enzyme and the experimental conditions.

| Enzyme | Organism/Tissue Source | Ki Value | Reference |

| Aeromonas Aminopeptidase | Aeromonas proteolytica | 0.26 nM | [4] |

| Cytosolic Leucine Aminopeptidase | 30 nM | [4] | |

| Microsomal Aminopeptidase (Aminopeptidase N) | 52 nM | [4] | |

| Aminopeptidase M (AP-M) | 19 nM | [2] | |

| Aminopeptidase A | Pig Kidney | 250 nM | [6] |

Note: Ki values can vary between studies due to different experimental conditions.

| Enzyme | IC50 Value | Comments | Reference |

| Aminopeptidase N (AP-N) | Potent inhibitor | Pre-incubation increases potency, indicating slow, tight-binding. | [5] |

| Peptidase T (PepT) | Low nanomolar range | Higher affinity than bestatin. | [7] |

Experimental Protocols

Aminopeptidase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of this compound against a specific aminopeptidase using a chromogenic or fluorogenic substrate.

Materials:

-

Purified aminopeptidase

-

This compound hydrochloride

-

Appropriate chromogenic or fluorogenic substrate (e.g., L-Leucine-p-nitroanilide for Leucine Aminopeptidase, L-Glutamic acid β-naphthylamide for Aminopeptidase A)

-

Assay buffer (e.g., Tris-HCl, phosphate buffer at optimal pH for the enzyme)

-

Microplate reader

-

96-well microplates

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in the assay buffer.

-

Prepare a series of dilutions of this compound to be tested.

-

Prepare a stock solution of the substrate in an appropriate solvent and dilute to the desired final concentration in the assay buffer.

-

Dilute the enzyme to the working concentration in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay buffer

-

This compound solution at various concentrations (or buffer for control)

-

Enzyme solution

-

-

Pre-incubate the enzyme with this compound for a specific period (e.g., 10-30 minutes) at the optimal temperature for the enzyme to allow for slow binding.[5]

-

-

Initiation of Reaction:

-

Add the substrate solution to each well to start the reaction.

-

-

Measurement:

-

Immediately measure the absorbance or fluorescence at regular intervals using a microplate reader. The wavelength will depend on the substrate used.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each this compound concentration from the linear portion of the progress curves.

-

Plot the percentage of inhibition versus the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.

-

To determine the Ki value and the type of inhibition, perform kinetic analyses by measuring the reaction velocities at various substrate and inhibitor concentrations and fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk).[8]

-

Role in Signaling Pathways: The Renin-Angiotensin System

This compound's inhibitory action on specific aminopeptidases has significant implications for certain signaling pathways, most notably the Renin-Angiotensin System (RAS), which is crucial for blood pressure regulation.

Aminopeptidase A (APA) is a key enzyme in the brain's RAS, responsible for the conversion of Angiotensin II (AII) to Angiotensin III (AIII).[9][10] this compound is an effective inhibitor of APA.[11] By blocking this conversion, this compound can modulate the downstream effects of the RAS.[10] For instance, in experimental models, this compound has been shown to diminish or block the neuronal activity dependent on Angiotensin II.[10] This makes this compound a critical tool for investigating the specific roles of Angiotensin II and Angiotensin III in the central nervous system.[9][10]

Conclusion

This compound remains an indispensable tool for researchers in the fields of enzymology, pharmacology, and neuroscience. Its well-characterized mechanism as a competitive, reversible, and slow, tight-binding inhibitor of various aminopeptidases allows for the precise dissection of their roles in complex biological systems. The quantitative data on its inhibitory constants and the established experimental protocols provide a solid foundation for its use in a laboratory setting. Furthermore, its ability to modulate critical signaling pathways like the Renin-Angiotensin System highlights its importance in the development of novel therapeutic strategies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Inhibition of aminopeptidases by this compound and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The slow, tight binding of bestatin and this compound to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Aminopeptidase N - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Purification by affinity chromatography using this compound and properties of aminopeptidase A from pig kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. This compound and bestatin-induced dipsogenicity in the Sprague-Dawley rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effects of the aminopeptidase inhibitors this compound and bestatin on angiotensin-evoked neuronal activity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Research Portal [rex.libraries.wsu.edu]

Amastatin from Streptomyces: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amastatin, a potent and reversible inhibitor of aminopeptidases, stands as a significant natural product derived from actinomycetes. Its discovery has paved the way for further research into enzyme inhibition and its potential therapeutic applications. This technical guide provides an in-depth overview of the natural source of this compound, detailed methodologies for its isolation and purification from Streptomyces species, and an exploration of its biosynthetic pathway.

Natural Source of this compound

This compound is a tetrapeptide metabolite produced by various strains of the genus Streptomyces, a group of Gram-positive bacteria renowned for their prolific production of secondary metabolites with diverse biological activities. The first reported isolation of this compound was from a strain of actinomycete, and it was subsequently identified as a product of Streptomyces sp. ME 98-M3.

Fermentation and Production of this compound

The production of this compound is typically achieved through submerged fermentation of the producing Streptomyces strain. Optimization of fermentation parameters is crucial for maximizing the yield of the target compound.

Culture Media and Conditions

Various culture media can be employed for the cultivation of Streptomyces sp. for this compound production. A typical production medium might consist of a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract, peptone), and essential minerals. The fermentation is generally carried out under aerobic conditions with controlled temperature and pH to ensure optimal growth and metabolite production.

Table 1: Exemplary Fermentation Parameters for this compound Production

| Parameter | Recommended Range |

| Temperature | 28-30°C |

| pH | 6.8-7.2 |

| Agitation | 150-250 rpm |

| Aeration | 1-1.5 vvm (volume of air per volume of medium per minute) |

| Incubation Time | 5-7 days |

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth involves a multi-step process designed to separate the target peptide from other cellular components and metabolites.

Experimental Protocol for this compound Isolation

Step 1: Separation of Biomass and Supernatant

-

Following fermentation, the culture broth is centrifuged at 8,000-10,000 x g for 15-20 minutes to separate the microbial biomass (pellet) from the culture supernatant.

Step 2: Solvent Extraction

-

The supernatant, which contains the secreted this compound, is subjected to solvent extraction. Due to the polar nature of this compound, polar organic solvents such as n-butanol or ethyl acetate are effective for extraction.

-

The supernatant is mixed with an equal volume of the chosen solvent and agitated vigorously. The organic and aqueous layers are then separated. This process is typically repeated multiple times to ensure complete extraction.

Step 3: Concentration

-

The pooled organic extracts are concentrated under reduced pressure using a rotary evaporator to remove the solvent, resulting in a crude extract containing this compound.

Step 4: Chromatographic Purification

-

The crude extract is further purified using a series of chromatographic techniques.

-

Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents, such as a chloroform-methanol mixture. Fractions are collected and tested for aminopeptidase inhibitory activity to identify those containing this compound.

-

Ion-Exchange Chromatography: Fractions enriched with this compound can be further purified using ion-exchange chromatography. Given the presence of a free carboxylic acid group in the aspartic acid residue, an anion-exchange resin is suitable.

-

High-Performance Liquid Chromatography (HPLC): The final purification step often involves reversed-phase HPLC (RP-HPLC). A C18 column is commonly used with a gradient of acetonitrile in water (often with a small percentage of trifluoroacetic acid) as the mobile phase. This step yields highly purified this compound.

-

Table 2: Summary of a Typical this compound Purification Scheme

| Step | Method | Stationary Phase | Mobile Phase (Example) |

| 1 | Solvent Extraction | - | n-Butanol or Ethyl Acetate |

| 2 | Silica Gel Chromatography | Silica Gel 60 | Chloroform:Methanol gradient |

| 3 | Ion-Exchange Chromatography | DEAE-Sephadex | NaCl gradient in Tris-HCl buffer |

| 4 | RP-HPLC | C18 | Acetonitrile/Water gradient with 0.1% TFA |

Biosynthesis of this compound

This compound is a non-ribosomal peptide, meaning its synthesis is not directed by mRNA templates on ribosomes. Instead, it is assembled by a large, multi-domain enzymatic complex known as a Non-Ribosomal Peptide Synthetase (NRPS).

Precursor Amino Acids

The biosynthesis of this compound utilizes specific amino acid precursors which are activated and incorporated by the NRPS machinery. The constituent amino acids of this compound are:

-

(2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid (a non-proteinogenic amino acid)

-

L-Valine

-

L-Valine

-

L-Aspartic acid

The biosynthesis of these precursors follows standard metabolic pathways within the Streptomyces cell. For instance, L-valine and L-aspartic acid are derived from intermediates of the citric acid cycle.

Non-Ribosomal Peptide Synthetase (NRPS) Machinery

The this compound NRPS is a modular enzyme, with each module responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. A typical NRPS module consists of three core domains:

-

Adenylation (A) domain: Selects and activates the specific amino acid substrate as an aminoacyl adenylate.

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated amino acid via a thioester linkage to its 4'-phosphopantetheine prosthetic group.

-

Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acid tethered to its own T domain and the growing peptide chain attached to the T domain of the preceding module.

The specific gene cluster encoding the this compound NRPS in Streptomyces sp. ME 98-M3 has not been fully elucidated in publicly available literature. However, based on the structure of this compound, a four-module NRPS is predicted to be responsible for its synthesis.

Quantitative Data

Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Proposed this compound Biosynthesis Signaling Pathway

Caption: Proposed non-ribosomal synthesis of this compound.

Conclusion

The isolation of this compound from Streptomyces provides a classic example of natural product discovery from microbial sources. Understanding the intricacies of its fermentation, isolation, and biosynthetic pathway is essential for researchers aiming to produce this valuable compound for further investigation and potential therapeutic development. The detailed protocols and conceptual frameworks presented in this guide offer a solid foundation for such endeavors. Further research into the genetic basis of this compound biosynthesis could open avenues for metabolic engineering to enhance its production and generate novel analogs.

Amastatin's Crucial Role in Preventing Enkephalin Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endogenous enkephalins, critical neurotransmitters in pain modulation and other physiological processes, are rapidly degraded by a variety of peptidases, limiting their therapeutic potential. Amastatin, a potent and specific inhibitor of several aminopeptidases, has emerged as a key pharmacological tool for preventing enkephalin degradation, thereby prolonging their analgesic and other central nervous system effects. This technical guide provides an in-depth analysis of this compound's mechanism of action, its inhibitory profile against key enkephalin-degrading enzymes, detailed experimental protocols for assessing its efficacy, and a visual representation of the relevant biological pathways and experimental workflows.

Introduction: The Enkephalin System and its Regulation

Enkephalins are endogenous opioid pentapeptides that play a pivotal role in nociception, mood regulation, and autonomic control. Their physiological effects are mediated through binding to opioid receptors, primarily the δ- and μ-opioid receptors. However, the in vivo half-life of enkephalins is extremely short due to rapid enzymatic degradation in the synaptic cleft. This rapid inactivation is a major hurdle in harnessing the therapeutic potential of these endogenous analgesics.

A diverse group of enzymes, collectively known as enkephalinases, are responsible for this rapid breakdown. These include aminopeptidases, which cleave the N-terminal tyrosine residue, and dipeptidyl peptidases. This compound, a naturally occurring, competitive, and reversible inhibitor of aminopeptidases, has been instrumental in elucidating the role of these enzymes in enkephalin metabolism. By inhibiting key aminopeptidases, this compound effectively protects enkephalins from degradation, leading to an enhancement of their physiological effects.

This compound's Mechanism of Action and Target Enzymes

This compound is a slow, tight-binding, and competitive inhibitor of several aminopeptidases. Its structure mimics the transition state of the peptide substrate, allowing it to bind with high affinity to the active site of the enzyme. The primary targets of this compound relevant to enkephalin degradation are:

-

Aminopeptidase N (APN/CD13): A membrane-bound zinc metallopeptidase that is a major enzyme responsible for the hydrolysis of the N-terminal amino acid from enkephalins.

-

Aminopeptidase A (APA): Another membrane-bound aminopeptidase that can contribute to enkephalin degradation.

-

Leucyl/Cystinyl Aminopeptidase (LNPEP): Also known as oxytocinase, this enzyme also displays enkephalin-degrading activity.

Notably, this compound does not significantly inhibit Dipeptidyl Peptidase III (DPP III), another enzyme implicated in enkephalin metabolism[1]. This selectivity makes this compound a valuable tool for dissecting the specific contributions of aminopeptidases to the overall process of enkephalin inactivation.

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound as an inhibitor of enkephalin-degrading enzymes is quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). Lower values indicate greater inhibitory potency.

| Enzyme Target | Inhibitor | Ki Value | IC50 Value | Source Organism/Cell Line |

| Aminopeptidase M (AP-M / APN) | This compound | 1.9 x 10-8 M | - | Not Specified |

| Microsomal Aminopeptidase | This compound | 52 nM | - | Not Specified[2] |

| Cytosolic Leucine Aminopeptidase | This compound | 30 nM | - | Not Specified[2] |

| Aeromonas Aminopeptidase | This compound | 0.26 nM | - | Aeromonas proteolytica[2] |

| Aminopeptidase A | This compound | 2.5 x 10-7 M | - | Pig Kidney[3] |

| Enkephalin-hydrolyzing Aminopeptidase | This compound | - | 8 µM | Neuroblastoma (N1E-115) cells |

| Enkephalin-hydrolyzing Aminopeptidase | This compound | - | ~1 µM (maximal inhibition) | Rat Vas Deferens |

Table 1: Summary of quantitative data on this compound's inhibitory activity against various aminopeptidases.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the role of this compound in inhibiting enkephalin degradation.

In Vitro Enzyme Inhibition Assay

Objective: To determine the inhibitory potency (Ki or IC50) of this compound against a purified or recombinant enkephalin-degrading aminopeptidase.

Materials:

-

Purified or recombinant aminopeptidase (e.g., Aminopeptidase N).

-

Met-enkephalin or Leu-enkephalin substrate.

-

This compound hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

High-Performance Liquid Chromatography (HPLC) system with a C18 reversed-phase column.

-

UV or electrochemical detector.

-

Mobile phase for HPLC (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid).

Procedure:

-

Enzyme Preparation: Prepare a stock solution of the aminopeptidase in the assay buffer. The final concentration will depend on the specific activity of the enzyme.

-

Substrate Preparation: Prepare a stock solution of enkephalin in the assay buffer.

-

Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.

-

Enzyme Reaction: a. In a microcentrifuge tube, combine the assay buffer, the enzyme solution, and the this compound solution (or buffer for the control). b. Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme. c. Initiate the reaction by adding the enkephalin substrate. d. Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding a quenching solution, such as 1 M HCl or by flash-freezing in liquid nitrogen.

-

HPLC Analysis: a. Centrifuge the terminated reaction mixtures to pellet any precipitated protein. b. Inject a defined volume of the supernatant onto the C18 HPLC column. c. Elute the enkephalin and its degradation products (e.g., Tyrosine) using a suitable mobile phase gradient. d. Detect the separated compounds using a UV detector (at ~214 nm or 280 nm) or an electrochemical detector.

-

Data Analysis: a. Quantify the peak areas of the remaining enkephalin and the formed degradation product. b. Calculate the percentage of inhibition for each this compound concentration compared to the control (no inhibitor). c. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value. d. To determine the Ki value, perform the assay at multiple substrate concentrations and analyze the data using Michaelis-Menten kinetics and appropriate inhibition models (e.g., Dixon or Lineweaver-Burk plots).

Analysis of Endogenous Enkephalin Degradation in Brain Tissue Slices

Objective: To assess the effect of this compound on the degradation of endogenous enkephalins released from brain tissue.

Materials:

-

Rat or mouse brain tissue (e.g., striatum).

-

Artificial cerebrospinal fluid (aCSF).

-

High potassium (e.g., 50 mM KCl) aCSF for depolarization.

-

This compound hydrochloride.

-

HPLC system with electrochemical detection for enhanced sensitivity.

-

Microdialysis equipment (optional, for in vivo studies).

Procedure:

-

Tissue Preparation: a. Euthanize the animal according to approved protocols. b. Rapidly dissect the brain region of interest (e.g., striatum) in ice-cold aCSF. c. Prepare thin tissue slices (e.g., 300-400 µm) using a vibratome.

-

Incubation and Stimulation: a. Pre-incubate the brain slices in oxygenated aCSF at 37°C. b. Add this compound to the incubation medium at the desired concentration (a control group will have no this compound). c. After a pre-incubation period, stimulate the release of endogenous enkephalins by switching to high-potassium aCSF. d. Collect the superfusate at specific time points.

-

Sample Processing and Analysis: a. Immediately acidify the collected superfusate samples to prevent further degradation. b. Analyze the samples for enkephalin levels using a highly sensitive HPLC system with electrochemical detection.

-

Data Analysis: a. Compare the levels of enkephalins in the superfusate from the this compound-treated group to the control group. b. An increase in enkephalin levels in the presence of this compound indicates its inhibitory effect on enkephalin degradation.

Visualizing the Impact of this compound

Enkephalin Signaling Pathway in Pain Modulation

The following diagram illustrates the signaling pathway of enkephalins in the context of pain modulation and the point of intervention for this compound.

References

- 1. Survey of Dipeptidyl Peptidase III Inhibitors: From Small Molecules of Microbial or Synthetic Origin to Aprotinin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Purification by affinity chromatography using this compound and properties of aminopeptidase A from pig kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Intricacies of Amastatin's Slow-Binding Kinetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Amastatin, a naturally occurring peptide derivative, is a potent and well-characterized inhibitor of several aminopeptidases. Its mode of action is distinguished by slow-binding kinetics, a property of significant interest in drug design and discovery. This technical guide provides an in-depth exploration of the core principles underlying this compound's interaction with its target enzymes, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved biochemical pathways and processes.

The Mechanism of Slow-Binding Inhibition

Slow-binding inhibition deviates from the classical rapid equilibrium model of enzyme-inhibitor interactions. Instead of a simple, one-step binding event, it is often characterized by a two-step mechanism. Initially, the enzyme (E) and inhibitor (I) rapidly form a transient encounter complex (E·I). This is followed by a slower conformational change, or isomerization, that leads to a more stable, high-affinity complex (E·I*).[1] This process can be represented as:

The initial binding is characterized by the association rate constant (kon) and the dissociation rate constant (koff). The subsequent isomerization is defined by a forward rate constant (kfwd) and a reverse rate constant (krev). The overall inhibition constant (Ki) for a slow-binding inhibitor is a composite of these individual rate constants and is often significantly lower than the initial dissociation constant (Ki), reflecting the high affinity of the final E·I complex.

dot

Caption: Two-step slow-binding inhibition mechanism.

Quantitative Kinetic Data for this compound

This compound exhibits potent, slow, and tight-binding competitive inhibition against a range of aminopeptidases. The inhibition constants (Ki) have been determined for several of these enzymes, highlighting the high affinity of the interaction. While specific association (kon) and dissociation (koff) rates for this compound are not extensively reported in the literature, the provided Ki values are often derived from these kinetic constants.[2][3]

| Target Enzyme | Source | Inhibition Constant (Ki) | Reference |

| Aminopeptidase M (AP-M) | Porcine Kidney | 1.9 x 10-8 M | [1] |

| Leucine Aminopeptidase (LAP) | Porcine Kidney | - | [1] |

| Aeromonas Aminopeptidase | Aeromonas proteolytica | 2.5 x 10-10 M | [2] |

| Cytosolic Leucine Aminopeptidase | Porcine Kidney | 3.0 x 10-8 M | [2] |

| Microsomal Aminopeptidase | Porcine Kidney | - | [2] |

| Aminopeptidase A | Pig Kidney | 2.5 x 10-7 M | [4] |

Note: A dash (-) indicates that while the enzyme was studied, a specific Ki value for this compound was not provided in the cited source. The Ki values are reported as net inhibition constants.

Experimental Protocols

Characterizing the kinetics of a slow-binding inhibitor like this compound requires specific experimental designs that can capture the time-dependent nature of the inhibition. A continuous spectrophotometric assay is a common method employed for this purpose.

Protocol: Continuous Spectrophotometric Assay for Aminopeptidase Activity and Inhibition

This protocol is adapted for the determination of aminopeptidase activity using a chromogenic substrate, such as L-leucine-p-nitroanilide, and can be modified to determine the kinetic parameters of a slow-binding inhibitor.

Materials:

-

Purified aminopeptidase

-

This compound (or other inhibitor)

-

L-leucine-p-nitroanilide (substrate)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)[5]

-

Spectrophotometer capable of kinetic measurements (e.g., monitoring absorbance at 405 nm for p-nitroaniline production)[2][5]

Procedure:

-

Enzyme and Substrate Preparation:

-

Prepare a stock solution of the aminopeptidase in assay buffer. The final concentration in the assay will depend on the enzyme's specific activity.

-

Prepare a stock solution of L-leucine-p-nitroanilide in a suitable solvent (e.g., methanol) and then dilute it in the assay buffer to the desired final concentration.[5] The substrate concentration is typically kept well below the Km to ensure the observed rate is directly proportional to the uninhibited enzyme concentration.

-

-

Instrument Setup:

-

Set the spectrophotometer to the appropriate wavelength (405 nm for p-nitroaniline).

-

Equilibrate the instrument and all reagents to the desired assay temperature (e.g., 25°C).[2]

-

-

Measurement of Uninhibited Rate (Control):

-

To a cuvette, add the assay buffer and the substrate solution.

-

Initiate the reaction by adding the enzyme solution.

-

Immediately start monitoring the change in absorbance over time. The initial linear portion of the progress curve represents the uninhibited reaction rate.

-

-

Measurement of Inhibited Rate (for Slow-Binding Kinetics):

-

To a cuvette, add the assay buffer, substrate solution, and a specific concentration of this compound.

-

Initiate the reaction by adding the enzyme solution.

-

Immediately begin continuous monitoring of the absorbance. For a slow-binding inhibitor, the reaction progress curve will be biphasic. An initial burst of activity will be followed by a slower, steady-state rate as the E·I* complex forms.

-

-

Data Analysis for Slow-Binding Kinetics:

-

The progress curves obtained in the presence of the inhibitor are fitted to an equation that describes a two-step binding mechanism. This allows for the determination of the pseudo-first-order rate constant (kobs) for the onset of inhibition at each inhibitor concentration.

-

The kobs values are then plotted against the inhibitor concentration. The resulting plot (which may be linear or hyperbolic depending on the mechanism) is fitted to the appropriate equation to determine the individual kinetic constants (kon, koff, kfwd, and krev).

-

dot

Caption: Experimental workflow for slow-binding kinetics.

Signaling Pathways and Biological Context

This compound's target aminopeptidases are involved in various critical physiological processes. By inhibiting these enzymes, this compound can modulate key signaling pathways.

The Renin-Angiotensin System (RAS)

The Renin-Angiotensin System is a crucial hormonal cascade that regulates blood pressure and fluid balance. Several aminopeptidases, including Aminopeptidase A (APA) and Aminopeptidase N (APN), play key roles in the metabolism of angiotensin peptides.[6][7]

-

Aminopeptidase A (APA): Converts Angiotensin II to Angiotensin III.

-

Aminopeptidase N (APN): Converts Angiotensin III to Angiotensin IV.

Inhibition of these enzymes by this compound can therefore alter the balance of vasoactive peptides in the RAS, with potential implications for cardiovascular function.

dot

Caption: Role of aminopeptidases in the RAS.

Aminopeptidase N (CD13) Signaling

Aminopeptidase N (also known as CD13) is a multifunctional ectoenzyme implicated in tumor growth, angiogenesis, and immune regulation. Its enzymatic activity is a key component of its function, and inhibitors like this compound can modulate these processes. APN/CD13 is known to influence several signaling pathways, including those involving integrins and receptor tyrosine kinases.

Conclusion

This compound serves as a paradigm for slow-binding enzyme inhibitors, demonstrating a time-dependent increase in inhibitory potency. Understanding the nuances of its kinetic behavior is paramount for the rational design of novel therapeutics targeting aminopeptidases. The methodologies and data presented in this guide provide a framework for researchers to investigate and characterize the interactions of this compound and other slow-binding inhibitors, ultimately contributing to the development of more effective and selective drugs.

References

- 1. Inhibition of aminopeptidases by this compound and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. The slow, tight binding of bestatin and this compound to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 7. Aminopeptidases in Cardiovascular and Renal | Encyclopedia MDPI [encyclopedia.pub]

Amastatin's Impact on the Brain Angiotensin System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the effects of amastatin on the brain renin-angiotensin system (RAS). It covers the core signaling pathways, quantitative data on this compound's inhibitory actions, and detailed experimental protocols relevant to this area of research.

Introduction to the Brain Renin-Angiotensin System (RAS)

The brain possesses an independent and locally regulated renin-angiotensin system that plays a crucial role in cardiovascular control, fluid homeostasis, and cognitive functions.[1][2] Unlike the peripheral RAS, the brain RAS operates through endocrine, paracrine, autocrine, and intracrine mechanisms.[3] The classical pathway involves the conversion of angiotensinogen, primarily produced by astrocytes, into angiotensin I (Ang I) by renin.[2] Angiotensin-converting enzyme (ACE) then hydrolyzes Ang I to form the octapeptide angiotensin II (Ang II), a primary bioactive component of the system.[2]

Ang II exerts its effects by binding to specific receptors, mainly the angiotensin II type 1 (AT1) and type 2 (AT2) receptors.[3][4] AT1 receptor activation is typically associated with vasoconstriction, inflammation, and oxidative stress, while the AT2 receptor often counteracts these effects.[3][4] The brain RAS also includes alternative pathways, such as the ACE2/Ang-(1-7)/Mas receptor axis, which generally promotes vasodilation and neuroprotection.[3]

This compound: An Aminopeptidase Inhibitor

This compound is a naturally occurring, competitive, and reversible aminopeptidase inhibitor.[5] It is known to inhibit a range of aminopeptidases, including leucyl aminopeptidase, alanyl aminopeptidase, and to a lesser extent, glutamyl aminopeptidase (Aminopeptidase A or APA).[5] It does not inhibit arginyl aminopeptidase (Aminopeptidase B).[5] Within the context of the brain RAS, this compound's primary action is the inhibition of APA, the enzyme responsible for converting Ang II into Angiotensin III (Ang III).[6][7]

Mechanism of Action: this compound's Effect on RAS Signaling

This compound's inhibition of Aminopeptidase A (APA) directly alters the balance of angiotensin peptides in the brain. By blocking the conversion of Ang II to Ang III, this compound leads to an accumulation of Ang II.[6] This has significant physiological consequences, as both Ang II and Ang III are biologically active, though their precise roles and relative importance in the brain are still subjects of investigation.[7][8] Some studies suggest that Ang II must be converted to Ang III to exert its full effects in the brain, while others indicate that the elevated Ang II levels resulting from APA inhibition are responsible for the observed physiological responses.[6][8]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data available on this compound's inhibitory potency and its physiological effects following central administration.

| Inhibitor | Enzyme Target | Ki Value | Source Organism/Tissue | Reference |

| This compound | Aeromonas Aminopeptidase | 2.5 x 10-10 M | Aeromonas proteolytica | [9] |

| Cytosolic Leucine Aminopeptidase | 5.8 x 10-10 M | Porcine Kidney | [9] | |

| Microsomal Aminopeptidase | 3.0 x 10-8 M | Porcine Kidney | [9] | |

| Aminopeptidase M (AP-M) | 1.9 x 10-8 M | Not Specified | [10] |

| Experimental Condition | Animal Model | Measured Effect | Result | Reference |

| Intracerebroventricular (i.c.v.) injection of this compound | Spontaneously Hypertensive Rats (SHR) | Pressor (Blood Pressure) Elevation | Significantly greater response than normotensive strains | [11] |

| i.c.v. injection of this compound and Angiotensin II | Rats | Drinking Response | Potentiation of Ang II-induced drinking | [12] |

| i.c.v. injection of APA inhibitor (EC33) | Mice | Half-life of [3H]Ang II in hypothalamus | 2.6-fold increase | [13] |

| i.c.v. injection of APN inhibitor (EC27) | Mice | Half-life of [3H]Ang III in hypothalamus | 2.3-fold increase | [13] |

Experimental Protocols

This section details the methodologies for key experiments used to investigate the effects of this compound on the brain RAS.

Aminopeptidase A (APA) Activity Assay

This protocol is designed to measure the enzymatic activity of APA and its inhibition by this compound in vitro.

-

Preparation of Brain Homogenates:

-

Euthanize the animal model (e.g., rat, mouse) and rapidly dissect the brain region of interest (e.g., hypothalamus, cortex) on ice.

-

Homogenize the tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing a cocktail of protease inhibitors (excluding aminopeptidase inhibitors).

-

Centrifuge the homogenate at a low speed to remove cellular debris, followed by a high-speed centrifugation to pellet the membranes.

-

Resuspend the membrane fraction in the assay buffer to a final protein concentration of 1-2 mg/mL.

-

-

Enzymatic Reaction:

-

The assay is typically performed in a 96-well plate format.

-

To each well, add the following in order:

-

Assay buffer (50 mM Tris-HCl, pH 7.4).

-

This compound or vehicle control at various concentrations.

-

Brain membrane preparation.

-

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding a fluorogenic or chromogenic substrate for APA (e.g., L-Glutamic acid α-naphthylamide).

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Detection and Analysis:

-

Stop the reaction by adding a stop solution (e.g., 0.1 M acetate buffer, pH 4.2).

-

Measure the fluorescence or absorbance using a plate reader at the appropriate excitation/emission or absorbance wavelengths.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.

-

In Vivo Intracerebroventricular (i.c.v.) Administration

This protocol describes the administration of this compound directly into the cerebral ventricles of a rodent model.

-

Surgical Preparation:

-

Anesthetize the animal (e.g., with isoflurane or a ketamine/xylazine cocktail) and place it in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Using a dental drill, create a small burr hole over the target lateral ventricle. Typical coordinates for a rat relative to bregma are: -0.8 mm anteroposterior, ±1.5 mm mediolateral, and -3.5 to -4.0 mm dorsoventral.

-

Implant a guide cannula and secure it to the skull with dental cement and jeweler's screws.

-

-

Drug Administration:

-

Allow the animal to recover from surgery for at least one week.

-

Dissolve this compound in a sterile vehicle (e.g., artificial cerebrospinal fluid or 0.9% saline).

-

For administration, gently restrain the conscious animal and insert an injection cannula connected to a microsyringe pump through the guide cannula.

-

Infuse a small volume (e.g., 1-5 µL) of the this compound solution over several minutes to avoid a rapid increase in intracranial pressure.

-

Leave the injection cannula in place for an additional minute to allow for diffusion before withdrawal.

-

-

Post-Administration Monitoring:

-

Monitor the animal for behavioral changes, and proceed with physiological measurements such as blood pressure monitoring or behavioral tests (e.g., water intake).

-

Blood Pressure Measurement Following i.c.v. Administration

This protocol outlines the measurement of arterial blood pressure in response to centrally administered this compound.

-

Animal Preparation:

-

Prior to i.c.v. cannula implantation, implant a radiotelemetry transmitter with the catheter inserted into the femoral or carotid artery for continuous blood pressure monitoring.

-

Alternatively, for acute measurements, cannulate the femoral artery under anesthesia immediately before the experiment.

-

-

Experimental Procedure:

-

Allow the animal to acclimate to the testing environment to obtain a stable baseline blood pressure reading.

-

Administer this compound via the i.c.v. cannula as described in Protocol 5.2.

-

Continuously record mean arterial pressure (MAP), systolic pressure, diastolic pressure, and heart rate for a defined period post-injection (e.g., 60-120 minutes).

-

-

Data Analysis:

-

Analyze the change in blood pressure from the pre-injection baseline.

-

To confirm the effect is mediated by the angiotensin system, a separate group of animals can be pretreated with an AT1 receptor antagonist (e.g., sarthran) prior to this compound administration.[11]

-

References

- 1. Brain angiotensin: pathways and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Brain Renin–Angiotensin System at the Intersect of Physical and Cognitive Frailty [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. ahajournals.org [ahajournals.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Recent Advances in the Endogenous Brain Renin-Angiotensin System and Drugs Acting on It - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The significance of brain aminopeptidases in the regulation of the actions of angiotensin peptides in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effects of the aminopeptidase inhibitors this compound and bestatin on angiotensin-evoked neuronal activity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The slow, tight binding of bestatin and this compound to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of aminopeptidases by this compound and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Increased blood pressure induced by central application of aminopeptidase inhibitors is angiotensinergic-dependent in normotensive and hypertensive rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound potentiation of drinking induced by blood-borne angiotensin: evidence for mediation by endogenous brain angiotensin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of metabolic pathways of brain angiotensin II and III using specific aminopeptidase inhibitors: predominant role of angiotensin III in the control of vasopressin release - PMC [pmc.ncbi.nlm.nih.gov]

Aminopeptidase Inhibition by Amastatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amastatin, a naturally occurring peptide isolated from Streptomyces sp., is a potent, competitive, and reversible inhibitor of several aminopeptidases. Its mechanism of action is characterized by slow, tight-binding inhibition, making it a valuable tool for studying the physiological and pathological roles of these enzymes. This technical guide provides an in-depth overview of the specific aminopeptidases targeted by this compound, quantitative inhibition data, detailed experimental methodologies for assessing its inhibitory activity, and visualizations of relevant biological pathways and experimental workflows.

Aminopeptidases Inhibited by this compound

This compound exhibits inhibitory activity against a range of M1 family metalloaminopeptidases. It is a broad-spectrum inhibitor but with varying potencies for different enzymes. The primary targets of this compound include:

-

Leucyl Aminopeptidase (LAP): A cytosolic enzyme involved in the final stages of protein degradation.

-

Aminopeptidase N (APN, AP-M, CD13): A membrane-bound enzyme with roles in peptide metabolism, signal transduction, and cancer progression.

-

Aminopeptidase A (APA, Glutamyl Aminopeptidase): An ectoenzyme that plays a crucial role in the renin-angiotensin system by converting Angiotensin II to Angiotensin III.[1]

-

Aeromonas Aminopeptidase: A bacterial aminopeptidase.

-

Leucyl/Cystinyl Aminopeptidase (LNPEP, Oxytocinase/Vasopressinase): Involved in the regulation of peptide hormones like oxytocin and vasopressin.

While some sources indicate that this compound is a direct inhibitor of Aminopeptidase B (APB) by binding to its active site, older literature suggests it does not inhibit APB.[2] This discrepancy may be due to differences in experimental conditions or enzyme sources. Further research is needed for definitive clarification.

Quantitative Inhibition Data

The inhibitory potency of this compound is typically quantified by the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. Due to its slow, tight-binding nature, the determination of Ki for this compound requires analysis of the reaction progress over time.

| Enzyme | Source | Ki Value | Comments |

| Aminopeptidase M (AP-M/APN) | Porcine Kidney | 1.9 x 10⁻⁸ M (19 nM) | Slow-binding, competitive inhibition.[3] |

| Leucyl Aminopeptidase (LAP) | Bovine Lens | 3.0 x 10⁻⁸ M (30 nM) | Slow, tight-binding inhibition.[4] |

| Aeromonas Aminopeptidase | Aeromonas proteolytica | 2.5 x 10⁻¹⁰ M (0.25 nM) | Slow, tight-binding inhibition.[4][5] |

| Microsomal Aminopeptidase | 5.2 x 10⁻⁸ M (52 nM) | Slow, tight-binding inhibition.[4] | |

| Aminopeptidase A (APA) | Pig Kidney | 2.5 x 10⁻⁷ M (250 nM) | Competitive inhibition.[6] |

| Leishmanial Leucine Aminopeptidase | Leishmania donovani | 7.18 x 10⁻⁹ M (7.18 nM) | Competitive inhibition.[7][8] |

Mechanism of Inhibition: Slow-Binding Kinetics

This compound's inhibition of aminopeptidases typically follows a two-step mechanism. Initially, a rapid, reversible enzyme-inhibitor complex (EI) is formed. This is followed by a slower, reversible isomerization to a more tightly bound complex (E*I).[3][9] This slow isomerization is responsible for the time-dependent increase in inhibition.

The kinetic analysis of slow-binding inhibitors involves monitoring the reaction progress over time in the presence of the inhibitor.[10] The resulting progress curves are then fitted to equations that describe the two-step inhibition mechanism to determine the individual rate constants and the overall inhibition constant (Ki).[9]

Experimental Protocols

General Principle for Determining Aminopeptidase Inhibition by this compound

The determination of the inhibitory activity of this compound against a specific aminopeptidase generally involves a continuous spectrophotometric or fluorometric assay. The enzyme activity is measured by monitoring the hydrolysis of a synthetic substrate that releases a chromophore or fluorophore upon cleavage.

Materials:

-

Purified aminopeptidase

-

This compound hydrochloride

-

Chromogenic or fluorogenic substrate (e.g., L-Leucine-p-nitroanilide for LAP and APN, L-Glutamic acid β-naphthylamide for APA)[6][11]

-

Assay buffer (specific to the enzyme being studied)

-

Spectrophotometer or fluorometer capable of kinetic measurements

General Procedure:

-

Enzyme and Inhibitor Preparation: Prepare stock solutions of the aminopeptidase and this compound in the appropriate assay buffer.

-

Assay Setup: In a microplate or cuvette, combine the assay buffer, substrate, and varying concentrations of this compound.

-

Enzyme Addition: Initiate the reaction by adding the aminopeptidase to the mixture.

-

Kinetic Measurement: Immediately begin monitoring the change in absorbance or fluorescence over time at the appropriate wavelength.

-

Data Analysis:

-

Plot the product concentration versus time for each this compound concentration.

-

For slow-binding inhibition, the initial velocity will decrease over time until a steady-state velocity is reached.

-

Fit the progress curves to the appropriate kinetic model for slow-binding inhibition to determine the inhibition constants (Ki).[10][12] For simple competitive inhibition, Lineweaver-Burk plots can be used to determine Ki.

-

Signaling Pathways and Experimental Workflows

This compound's Role in the Renin-Angiotensin System (RAS)

This compound's inhibition of Aminopeptidase A (APA) has significant implications for the Renin-Angiotensin System, a critical regulator of blood pressure. APA is responsible for the conversion of Angiotensin II to Angiotensin III. By inhibiting APA, this compound can modulate the levels of these potent vasoactive peptides.[1][13]

Aminopeptidase N (CD13) Signaling

Aminopeptidase N (APN/CD13) is not only a metabolic enzyme but also acts as a signaling molecule on the cell surface of monocytes. Ligation of CD13 can trigger intracellular signaling cascades, including an increase in intracellular calcium ([Ca²⁺]i) and the activation of the MAP kinase pathway, leading to changes in gene expression, such as the upregulation of IL-8.[14]

Experimental Workflow for Kinetic Analysis of this compound Inhibition

The following diagram outlines the logical steps for determining the kinetic parameters of this compound's inhibition of a target aminopeptidase.

Conclusion

This compound is a powerful and well-characterized inhibitor of several key aminopeptidases. Its slow, tight-binding mechanism provides a valuable model for understanding enzyme-inhibitor interactions. The quantitative data and experimental frameworks presented in this guide offer a solid foundation for researchers and drug development professionals working with this compound and its target enzymes. Further investigation into the precise role of these aminopeptidases in various signaling pathways will continue to uncover new therapeutic opportunities.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. scbt.com [scbt.com]

- 3. Inhibition of aminopeptidases by this compound and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The slow, tight binding of bestatin and this compound to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Purification by affinity chromatography using this compound and properties of aminopeptidase A from pig kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural and Functional Basis of Potent Inhibition of Leishmanial Leucine Aminopeptidase by Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Slow-binding inhibition: the general case - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The kinetics of slow-binding and slow, tight-binding inhibition: the effects of substrate depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Aminopeptidase A inhibitors as potential central antihypertensive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Aminopeptidase N/CD13 is directly linked to signal transduction pathways in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Amastatin's Specificity for Aminopeptidase A vs. Aminopeptidase B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amastatin, a naturally occurring peptide analogue, is a potent inhibitor of several aminopeptidases. Its specificity, however, varies significantly across the diverse landscape of this enzyme family. This technical guide provides an in-depth analysis of this compound's inhibitory action, focusing on its comparative specificity for Aminopeptidase A (APA; EC 3.4.11.7), also known as glutamyl aminopeptidase, versus Aminopeptidase B (APB; EC 3.4.11.6), or arginyl aminopeptidase. This document synthesizes available quantitative data, outlines relevant experimental methodologies, and illustrates the biochemical pathways involved to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction to this compound and Target Aminopeptidases

This compound is a competitive, reversible inhibitor of aminopeptidases, first isolated from Streptomyces sp.. Its structure, containing a non-standard amino acid, allows it to mimic the transition state of peptide hydrolysis, leading to potent, often slow, tight-binding inhibition of target enzymes.

Aminopeptidase A (APA) is a zinc metalloenzyme that preferentially cleaves N-terminal acidic amino acid residues, primarily aspartate and glutamate, from peptides. Its most prominent role is within the renin-angiotensin system (RAS), where it catalyzes the conversion of Angiotensin II to Angiotensin III. This function makes APA a key regulator of blood pressure and fluid homeostasis, and thus a target for antihypertensive therapies.

Aminopeptidase B (APB) is also a zinc-dependent metalloenzyme but exhibits distinct substrate specificity, cleaving N-terminal basic residues, namely arginine and lysine, from peptides. APB is implicated in the processing of various bioactive peptides, including enkephalins and hormones, and plays a role in the final stages of protein precursor processing.

The differential specificity of inhibitors like this compound for these enzymes is critical for developing targeted therapeutic agents with minimal off-target effects.

This compound's Inhibitory Profile Against Aminopeptidase A

This compound is a well-documented and potent inhibitor of Aminopeptidase A. Its action is competitive with the substrate, and it is recognized as a specific, though not entirely exclusive, inhibitor of this enzyme.

Quantitative Inhibition Data

The inhibitory potency of this compound against APA and other related aminopeptidases has been quantified in several studies. The inhibition constant (Kᵢ) is the primary metric used to evaluate the strength of the inhibitor-enzyme interaction.

| Enzyme | Inhibitor | Kᵢ Value | Source Organism/Tissue | Citation(s) |

| Aminopeptidase A (APA) | This compound | 2.5 x 10⁻⁷ M (250 nM) | Pig Kidney | |

| Aminopeptidase N (APN) | This compound | 1.25 x 10⁻⁵ M (12.48 µM) | Guinea-Pig Striatum | |

| Aminopeptidase M (AP-M) | This compound | 1.9 x 10⁻⁸ M (19 nM) | Not Specified | |

| Leucine Aminopeptidase (LAP) | This compound | 3.0 x 10⁻⁸ M (30 nM) | Cytosolic |

Table 1: this compound Inhibition Constants for Aminopeptidase A and other Aminopeptidases.

Role of APA in the Renin-Angiotensin System (RAS)

APA plays a crucial role in the brain's renin-angiotensin system by converting Angiotensin II (Ang II) into Angiotensin III (Ang III). Ang III is a potent effector peptide in the central regulation of blood pressure. Inhibition of APA by this compound blocks this conversion, which forms the basis of its potential therapeutic application in hypertension research.

Caption: The role of Aminopeptidase A in the Renin-Angiotensin System and its inhibition by this compound.

Experimental Protocol: Determination of APA Inhibition

The following is a generalized protocol for determining the Kᵢ of this compound for APA, based on methodologies described in the literature.

-

Enzyme and Substrate Preparation:

-